Technical Deep Dive: AG-494 – Tyrphostin-Class EGFR Inhibition
Technical Deep Dive: AG-494 – Tyrphostin-Class EGFR Inhibition
[1]
Introduction: The Tyrphostin Legacy
AG-494 (Tyrphostin AG-494) represents a pivotal chapter in the evolution of tyrosine kinase inhibitors (TKIs). Belonging to the tyrphostin family—derived from "tyrosine phosphorylation inhibitor"—this compound utilizes a benzylidene malononitrile pharmacophore to interrogate the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).
Unlike modern third-generation covalent inhibitors (e.g., osimertinib), AG-494 functions as a reversible, ATP-competitive inhibitor. While its clinical utility has been superseded, it remains a critical tool compound for dissecting the specific contributions of EGFR signaling to cell cycle progression, particularly the G1/S phase transition.
Chemical Identity:
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IUPAC Name: (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide[1]
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Class: Tyrphostin (Benzylidene malononitrile derivative)[2]
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Binding Mode: Reversible, ATP-competitive
Mechanism of Action: Molecular & Cellular Dynamics
The Primary Target: EGFR Kinase Domain
AG-494 targets the intracellular catalytic domain of EGFR (ErbB1). By mimicking the adenosine moiety of ATP, it occupies the nucleotide-binding cleft between the N-terminal and C-terminal lobes of the kinase. This steric occlusion prevents the transfer of the
Key Selectivity Profile: AG-494 exhibits a distinct selectivity profile, favoring EGFR over other receptor tyrosine kinases, though it lacks the absolute specificity of later quinazoline-based inhibitors (e.g., AG-1478).
| Target Kinase | IC50 (µM) | Mechanism Note |
| EGFR (ErbB1) | 0.7 – 1.1 | Primary target; blocks autophosphorylation.[3] |
| PDGFR | ~ 6.0 | Moderate cross-reactivity (6x less potent). |
| ErbB2 (HER2) | ~ 39.0 | Weak inhibition. |
| HER1-2 | ~ 45.0 | Weak inhibition.[3] |
| CDK2 | Indirect | Blocks activation (see Section 2.2). |
The "CDK2 Paradox" – Expert Insight
Critical Distinction: While AG-494 is an EGFR inhibitor, its cellular phenotype often diverges from pure EGFR blockade.
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Standard EGFR Inhibition: Typically suppresses MAPK (ERK1/2) and PI3K/Akt phosphorylation immediately.
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AG-494 Specificity: In certain cell lines (e.g., A549), AG-494 induces potent G1 cell cycle arrest without fully suppressing ERK phosphorylation, unlike its analog AG-1478.
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Mechanism: Evidence suggests AG-494 acts on a molecular mechanism essential for CDK2 activation , potentially independent of immediate upstream EGFR kinase activity.[4] It can block CDK2 activation even when added 20 hours post-EGF stimulation, implying a direct interference with the cell cycle machinery or a late-stage signaling node.
Biological Impact: Downstream Consequences[5]
Cell Cycle Arrest (G1 Phase)
AG-494 is a potent inducer of G1 arrest. By preventing the activation of CDK2/Cyclin E complexes, it halts the cell cycle before DNA replication (S phase) begins. This is evidenced by:
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Accumulation of cells in G0/G1 fraction (FACS analysis).
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Inhibition of Retinoblastoma protein (Rb) phosphorylation.
Apoptosis Induction
Prolonged G1 arrest induced by AG-494 leads to apoptosis, particularly in non-small cell lung cancer (NSCLC) lines (e.g., A549). The apoptotic trigger is dose-dependent and correlates with the downregulation of Bcl-2 family anti-apoptotic proteins.
Visualization: Mechanism of Action
The following diagram illustrates the dual impact of AG-494 on the EGFR signaling cascade and its unique intersection with the Cell Cycle machinery.
Caption: AG-494 inhibits EGFR autophosphorylation via ATP competition and exerts a distinct, direct suppressive effect on CDK2 activation, leading to G1 arrest.
Experimental Framework
To generate robust data with AG-494, experimental conditions must account for its solubility and reversible binding kinetics.
Reconstitution & Handling
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Solvent: DMSO (Dimethyl sulfoxide).
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Solubility: Soluble up to 25 mg/mL (approx. 89 mM).
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Storage: -20°C, protected from light.
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Precaution: Tyrphostins can be oxidation-sensitive. Use fresh aliquots to avoid degradation products that may alter IC50 values.
Protocol: In Vitro EGFR Kinase Assay (ELISA-Based)
Objective: Determine IC50 of AG-494 against purified EGFR kinase domain.
Reagents:
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Substrate: Poly(Glu,Tyr) 4:1 (coated on microplate).
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Kinase: Recombinant human EGFR intracellular domain.
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ATP: 10 µM (Keep low to ensure sensitivity to ATP-competitive inhibitors).
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Detection: HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20).
Workflow:
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Coat Plate: Incubate Poly(Glu,Tyr) (20 µg/mL) in PBS overnight at 4°C. Wash 3x.
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Inhibitor Prep: Prepare serial dilutions of AG-494 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1% BSA). Range: 0.01 µM to 100 µM.
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Reaction Assembly:
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Add 10 µL AG-494 dilution.
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Add 20 µL EGFR Kinase (optimized unit concentration).
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Incubate 10 min at RT (allows inhibitor binding).
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Initiate with 20 µL ATP (Final conc: 10 µM).
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Incubation: 30 minutes at 30°C.
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Termination: Wash plate 3x with TBST.
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Detection: Add HRP-anti-phosphotyrosine (1:5000). Incubate 1 hr. Wash 3x.
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Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.
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Analysis: Plot OD450 vs. Log[AG-494]. Fit to sigmoidal dose-response curve to calculate IC50.
Protocol: Cellular Viability & Signaling (Western Blot)
Objective: Validate cellular permeability and downstream blockade.
Workflow:
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Seeding: Seed A549 or A431 cells (EGFR high expressors) at 2x10^5 cells/well in 6-well plates.
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Starvation: Serum-starve (0.1% FBS) for 24 hours to synchronize cell cycle and reduce basal phosphorylation.
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Treatment:
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Pre-treat with AG-494 (0, 1, 5, 10, 20 µM) for 2 hours.
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Stimulate with EGF (50 ng/mL) for 15 minutes.
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Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
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Western Blot Targets:
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p-EGFR (Tyr1068): Direct target validation.
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p-ERK1/2: Downstream signaling check.
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Total EGFR / Total ERK: Loading controls.
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Cleaved PARP: Apoptosis marker (if treating >24h).
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Visualization: Experimental Workflow
Caption: Parallel workflows for validating AG-494 potency: biochemical IC50 determination (top) and cellular signaling blockade (bottom).
References
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Osherov, N., et al. (1993).[4] Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins.[4] Journal of Biological Chemistry.[4] (Cited context: Biological activity and selectivity).
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Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science. (Cited context: Tyrphostin mechanism).[3][2][5]
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Via Medica Journals. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells.[2] Folia Histochemica et Cytobiologica.[2] Retrieved from [Link]
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National Institutes of Health (PubMed). Tyrphostin AG 494 blocks Cdk2 activation.[4] Retrieved from [Link] (Search Term: AG 494 Cdk2 activation)
Sources
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
